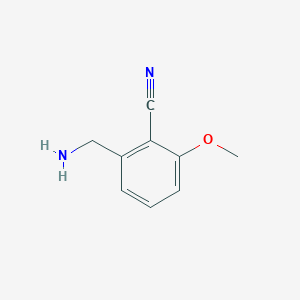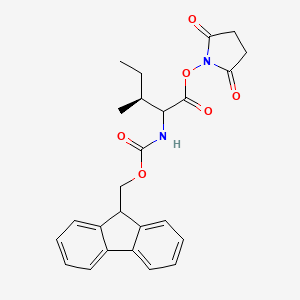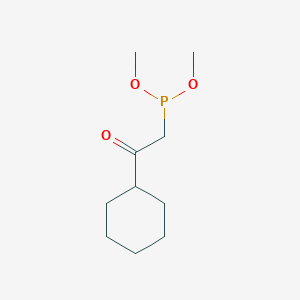
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite is an organophosphorus compound with the molecular formula C10H19O4P. This compound is known for its unique structure, which includes a cyclohexyl group attached to a phosphonite moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite typically involves the reaction of cyclohexanone with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonite group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the phosphonite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, reduced phosphine compounds, and substituted organophosphorus compounds. These products have diverse applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its action include signal transduction and metabolic processes, which are influenced by the presence of the phosphonite group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite include:
- Dimethyl (2-oxo-2-phenylethyl)phosphonite
- Dimethyl (2-oxo-2-butyl)phosphonite
- Dimethyl (2-oxo-2-hexyl)phosphonite
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H19O3P |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
1-cyclohexyl-2-dimethoxyphosphanylethanone |
InChI |
InChI=1S/C10H19O3P/c1-12-14(13-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
Clé InChI |
MMCVNHLMQFVTMI-UHFFFAOYSA-N |
SMILES canonique |
COP(CC(=O)C1CCCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



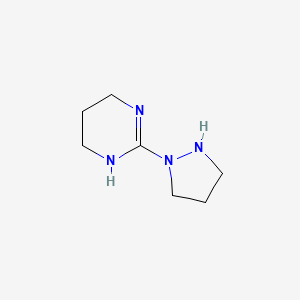
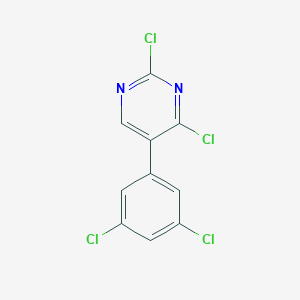

![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)

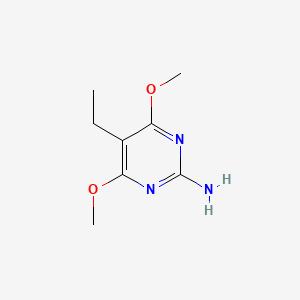
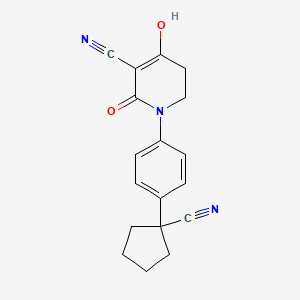
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
